Dodecan-1-(15N)amine (CAS 204451-52-5), commonly referred to as 15N-labeled dodecylamine, is a primary aliphatic amine enriched to ≥98 atom % 15N. In materials science and surface chemistry, dodecylamine is widely utilized as a capping ligand for semiconductor nanocrystals and as a structure-directing template in the sol-gel synthesis of mesoporous silica and bioactive glasses. While standard dodecylamine dictates the physical and morphological properties of these materials, the 15N-isotopologue is specifically procured to enable high-resolution Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy. By placing the NMR-active 15N nucleus directly at the binding headgroup, this compound allows researchers to quantitatively probe interfacial coordination, hydrogen bonding, and protonation states without the extreme signal-to-noise limitations inherent to natural abundance materials [1].
Substituting 15N-dodecylamine with unlabeled dodecylamine (CAS 124-22-1) critically compromises surface characterization workflows. The natural abundance of the 15N isotope is approximately 0.37%, which, when combined with the low molar concentration of surface-bound ligands on nanoparticles or within mesoporous scaffolds, renders standard 15N Cross-Polarization Magic Angle Spinning (CPMAS) NMR practically unfeasible due to prohibitively long acquisition times and poor signal-to-noise ratios. While Dynamic Nuclear Polarization (DNP) can enhance signals for unlabeled materials, it requires highly specialized hardware and cryogenic conditions that can alter native ligand dynamics. Furthermore, substituting with 13C-labeled dodecylamine fails to provide the same utility, as 13C NMR primarily reports on the aliphatic tail's conformational dynamics rather than the direct coordination environment of the amine headgroup at the inorganic interface [1].
The primary procurement driver for Dodecan-1-(15N)amine is its ≥98% isotopic enrichment, which provides a massive theoretical and practical enhancement in 15N NMR sensitivity. For surface-bound monolayers on CdSe nanocrystals, acquiring a 15N{1H} CPMAS NMR spectrum using 15N-enriched dodecylamine yields distinct, high-resolution resonances within standard experimental timeframes (e.g., hours) at room temperature. In contrast, attempting the same acquisition with unlabeled dodecylamine (0.37% 15N) results in a ~260-fold reduction in the number of NMR-active nuclei, pushing the required acquisition time for equivalent signal-to-noise into the regime of weeks or months, effectively making the experiment impossible for routine laboratory workflows [1].
| Evidence Dimension | 15N Isotopic Abundance and NMR Sensitivity |
| Target Compound Data | ≥98 atom % 15N (Enables rapid CPMAS NMR acquisition in hours) |
| Comparator Or Baseline | Unlabeled Dodecylamine (0.37% 15N natural abundance) |
| Quantified Difference | ~260-fold increase in NMR-active nuclei at the headgroup |
| Conditions | 15N{1H} CPMAS NMR of amine-capped nanocrystals at room temperature |
Procuring the 15N-labeled variant is mandatory for researchers who need to perform practical, time-efficient solid-state NMR studies of amine-surface interactions without relying on expensive cryogenic DNP hardware.
High isotopic enrichment allows for the precise deconvolution of overlapping chemical shifts corresponding to different binding environments. When 15N-labeled dodecylamine is used to cap CdSe nanocrystals, 15N{1H} CPMAS NMR can clearly resolve multiple resonances between 32 ppm and 45 ppm. For instance, specific binding to nonpolar surfaces can be deconvoluted into distinct peaks centered at ~39 ppm and ~41 ppm, representing different ligation modes or hydrogen-bonding interactions with adsorbed water. Unlabeled dodecylamine lacks the signal density required to perform this multi-peak deconvolution, meaning critical structural information regarding facet-specific binding and ligand density is lost [1].
| Evidence Dimension | Resolution of overlapping binding states |
| Target Compound Data | Distinct resonances resolvable at ~39 ppm and ~41 ppm |
| Comparator Or Baseline | Unlabeled Dodecylamine (Signals lost in baseline noise) |
| Quantified Difference | Ability to deconvolute multiple sub-populations vs. complete signal absence |
| Conditions | 15N{1H} CPMAS NMR (15 kHz MAS speed, 2.5 ms CP contact time) |
This resolution allows materials scientists to quantitatively map how ligands distribute across different crystal facets, directly informing the synthesis of more stable quantum dots.
Dodecylamine is a standard template for synthesizing mesoporous bioactive glasses and silica. The 15N-labeled variant allows researchers to monitor the exact chemical state of the amine during the sol-gel transition. Because the 15N chemical shift is highly sensitive to protonation (shifting by tens of ppm between -NH2 and -NH3+ states), 15N-dodecylamine acts as an internal probe for local pH and electrostatic interactions at the silica-surfactant interface. 13C-labeled dodecylamine cannot provide this direct readout, as the carbon backbone chemical shifts are only weakly perturbed by the protonation state of the terminal nitrogen .
| Evidence Dimension | Sensitivity to headgroup protonation state |
| Target Compound Data | 15N chemical shift directly reports -NH2 vs -NH3+ ratios |
| Comparator Or Baseline | 13C-labeled Dodecylamine (Weak secondary chemical shift effects) |
| Quantified Difference | Direct primary nucleus measurement vs. indirect secondary measurement |
| Conditions | Solid-state NMR monitoring of sol-gel templating mechanisms |
For process engineers optimizing sol-gel syntheses, tracking the exact protonation state of the template is critical for controlling pore size and framework condensation.
Dodecan-1-(15N)amine is the optimal ligand for researchers developing colloidal quantum dots (e.g., CdSe, PbS) who need to map facet-specific binding affinities. The 15N label allows for room-temperature 15N{1H} CPMAS NMR to quantify the ratio of strongly bound amines to hydrogen-bonded or weakly associated amines, directly informing washing protocols and ligand-exchange strategies [1].
In the synthesis of mesoporous bioactive glass spheres (MBGS) or mesoporous silica (e.g., MCM-41 type structures), this compound serves as an NMR-visible structure-directing agent. It enables the precise tracking of the template's protonation state and its interaction with the inorganic framework during the sol-gel process, which is essential for optimizing pore uniformity and template removal efficiency .
For fundamental studies of micelle formation, lipid bilayer interactions, and surfactant behavior at the water-oil interface, 15N-dodecylamine provides a background-free NMR probe. It is particularly valuable when studying complex mixtures where 1H or 13C NMR spectra are overly crowded by other organic components, allowing selective observation of the surfactant headgroup dynamics [1].
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